Bosmolisib

PI3Kδ PI3Kγ DNA-PK

Research on aggressive lymphomas often stalls due to limited efficacy of selective PI3Kδ inhibitors and the lack of tools combining DNA repair inhibition with immune modulation. Bosmolisib (BR101801) directly addresses this gap: - Triple inhibition of PI3Kδ, PI3Kγ, and DNA-PK prolongs γ-H2AX signaling and potentiates cell death in DLBCL lines where idelalisib fails. - PI3Kγ blockade synergizes with radiation to enhance CD8+ T cell infiltration and reduce Tregs, while DNA-PK inhibition sensitizes tumors to radiation-induced DNA damage. - Phase II clinical candidate for PTCL; aligns preclinical studies with active trial populations. Reliable supply with rigorous analytical data supports your translational oncology programs.

Molecular Formula C24H17Cl2N5O2
Molecular Weight 478.3 g/mol
CAS No. 2055765-77-8
Cat. No. B12380217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBosmolisib
CAS2055765-77-8
Molecular FormulaC24H17Cl2N5O2
Molecular Weight478.3 g/mol
Structural Identifiers
SMILESCC(C1=C(C2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)Cl)NC4=NC=NC5=C4C(=O)C=CN5
InChIInChI=1S/C24H17Cl2N5O2/c1-13(30-23-19-17(32)10-11-27-22(19)28-12-29-23)21-20(26)15-8-5-9-16(25)18(15)24(33)31(21)14-6-3-2-4-7-14/h2-13H,1H3,(H2,27,28,29,30,32)/t13-/m0/s1
InChIKeyHIXUFHUKIOTXLJ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bosmolisib: Chemical Profile and R&D Status


Bosmolisib (BR101801) is an orally bioavailable small molecule triple inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), PI3K gamma (PI3Kγ), and DNA-dependent protein kinase (DNA-PK) [1]. It is currently in Phase II clinical development for relapsed/refractory peripheral T-cell lymphoma (PTCL) and has completed Phase I studies in advanced hematologic malignancies [2].

PI3Kδ/γ and DNA-PK triple pathway crosstalk studies
Radio-immunotherapy synergy models (PI3Kγ + DNA-PK)
PI3K isoform selectivity profiling (PI3Kα-sparing)

Why Bosmolisib Cannot Be Substituted


Bosmolisib's triple inhibition of PI3Kδ, PI3Kγ, and DNA-PK creates a unique pharmacological profile not recapitulated by selective PI3Kδ inhibitors (e.g., idelalisib, parsaclisib), dual PI3Kδ/γ inhibitors (e.g., duvelisib), or standalone DNA-PK inhibitors (e.g., AZD7648) [1]. Substitution with any single-target or dual-target analog would eliminate either the DNA-PK-mediated radiosensitization component or the PI3Kγ-mediated immunomodulatory effect, fundamentally altering the mechanism of action observed in preclinical models [2].

Target Bosmolisib (PI3Kδ/γ + DNA-PK triple)
Substitute Dual PI3Kδ/γ inhibitor (e.g., duvelisib)
Loss of DNA-PK mediated radiosensitization; DNA repair checkpoint may shift
Target Bosmolisib (PI3Kδ/γ + DNA-PK triple)
Substitute Selective PI3Kδ inhibitor (e.g., idelalisib)
Absence of PI3Kγ-driven immunomodulation and DNA-PK inhibition alters mechanism of action
Target Bosmolisib (PI3Kδ/γ + DNA-PK triple)
Substitute Standalone DNA-PK inhibitor (e.g., AZD7648)
Lacks PI3K pathway modulation; immune microenvironment effects may not replicate

Bosmolisib: Head-to-Head Comparisons


Triple Inhibition Potency: PI3Kδ, PI3Kγ, DNA-PK

Bosmolisib demonstrates potent triple inhibition with IC50 values of 2 nM (PI3Kδ), 15 nM (PI3Kγ), and 6 nM (DNA-PK) in cell-free biochemical assays [1]. In contrast, duvelisib (dual PI3Kδ/γ inhibitor) shows IC50 values of 0.6 nM (PI3Kδ) and 29 nM (PI3Kγ) but lacks DNA-PK inhibition [2]; idelalisib (PI3Kδ selective) has IC50 2.5 nM for PI3Kδ but >1 μM for DNA-PK [3]; and AZD7648 (selective DNA-PK inhibitor) has IC50 0.6 nM for DNA-PK but no PI3K activity .

Triple Inhibition Potency
Cross-study comparable
PI3Kδ 2 nM, PI3Kγ 15 nM, DNA-PK 6 nM vs Duvelisib: PI3Kδ 0.6 nM, PI3Kγ 29 nM, DNA-PK inactive; Idelalisib: PI3Kδ 2.5 nM, DNA-PK >1 µM; AZD7648: DNA-PK 0.6 nM, no PI3K
Reported triple-target activity profile unique among tested set
Cell-free biochemical assays; cross-study comparison
PI3Kδ PI3Kγ DNA-PK Triple inhibitor Biochemical IC50

DNA Damage Response (γ-H2AX) Prolongation

In diffuse large B-cell lymphoma (DLBCL) cell lines, bosmolisib prolonged etoposide-induced γ-H2AX (a marker of DNA double-strand breaks), whereas idelalisib did not [1]. This differential effect is attributed to bosmolisib's DNA-PK inhibition, which blocks non-homologous end joining (NHEJ) repair.

γ-H2AX Prolongation
Data to verify
Bosmolisib prolonged etoposide-induced γ-H2AX vs Idelalisib did not prolong γ-H2AX
DNA-PK inhibition may prolong DNA damage signaling
DLBCL cell lines; conference abstract; peer-reviewed publication pending
DNA repair γ-H2AX DLBCL Radiosensitization DNA-PK

In Vivo Radiosensitization Synergy

In the syngeneic CT26 colon cancer model, dual PI3Kδ/γ inhibition (bosmolisib or duvelisib) synergized with radiotherapy (7.5 Gy) to suppress tumor growth and induce durable immune memory, whereas selective PI3Kδ inhibition (idelalisib) did not [1]. Bosmolisib plus radiation increased intratumoral CD8+ T cells and decreased regulatory T cells (Tregs) and M2-like macrophages [2].

In Vivo Radiosensitization
Head-to-head
Bosmolisib + RT: tumor growth suppression, increased CD8+ T cells vs Duvelisib + RT synergized; Idelalisib + RT did not
PI3Kγ inhibition associated with RT synergy; DNA-PK may add radiosensitization
CT26 syngeneic model; 7.5 Gy radiation; reported in conference abstract
Radiotherapy Immuno-oncology Syngeneic model CD8+ T cells Tumor microenvironment

Antiproliferative Activity Across Hematologic Cancers

In a panel of 52 hematologic cancer cell lines, bosmolisib demonstrated superior efficacy in killing cancer cells and controlling c-Myc (a tumor-inducing gene) compared to idelalisib and duvelisib [1]. Additionally, in DLBCL cell lines, bosmolisib exhibited potent growth inhibition relative to PI3Kδ inhibitors idelalisib and TGR-1202 (umbralisib) [2].

Antiproliferative Activity
Data to verify
Bosmolisib: reported broader cancer cell killing across 52 lines vs Idelalisib and duvelisib
Reported broader anti-proliferative response in hematologic cancer panel
Conference report; detailed GI50/IC50 not disclosed; source: 1stOncology
Hematologic malignancies Cell viability c-Myc DLBCL Lymphoma

Kinase Selectivity Across PI3K Isoforms

Bosmolisib exhibits 7- to 100-fold selectivity for p110δ and DNA-PK over other PI3K class I enzymes, with no activity observed against 394 other human kinases at 1 μM [1]. Copanlisib is a pan-class I PI3K inhibitor with sub-nanomolar activity against PI3Kα (0.5 nM) and PI3Kδ (0.7 nM) [2], while parsaclisib is a highly selective PI3Kδ inhibitor (~20,000-fold over other isoforms) but lacks DNA-PK activity [3].

Kinase Selectivity
Class-level inference
Selective for p110δ and DNA-PK (7–100× vs. other class I PI3K); no activity vs. 394 kinases vs Copanlisib: pan-PI3K (PI3Kα 0.5 nM); Parsaclisib: PI3Kδ selective, no DNA-PK
PI3Kα-sparing profile may differentiate from pan-PI3K inhibitors
Cell-based selectivity; Eurofins kinase panel; supplier-reported selectivity
Kinase selectivity Off-target PI3K isoforms DNA-PK Kinome profiling

Bosmolisib: Unique Research Applications


Radiotherapy Combination in Solid Tumors

Bosmolisib is uniquely suited for preclinical research combining radiotherapy with immunomodulation. Its PI3Kγ inhibition synergizes with radiation to enhance CD8+ T cell infiltration and reduce immunosuppressive Tregs, while its DNA-PK inhibition directly sensitizes tumor cells to radiation-induced DNA damage [1]. This dual mechanism is not achievable with selective PI3Kδ inhibitors (e.g., idelalisib) or standalone DNA-PK inhibitors (e.g., AZD7648).

Aggressive B-Cell Lymphoma (DLBCL) Models

Bosmolisib addresses the limited efficacy of PI3Kδ-selective inhibitors in aggressive lymphomas like DLBCL. Its DNA-PK inhibition prolongs DNA damage signaling (γ-H2AX) and potentiates cell death in DLBCL cell lines where idelalisib fails [2]. This makes bosmolisib a preferred tool compound for studying DNA repair-targeted therapy in aggressive NHL.

Peripheral T-Cell Lymphoma (PTCL) Translational Research

Bosmolisib is currently in Phase II clinical development for relapsed/refractory PTCL [3]. Preclinical evidence of Treg reduction and CD8+ T cell expansion [1] supports its investigation in T-cell malignancies, a disease area with limited therapeutic options. Procurement of bosmolisib enables alignment of preclinical studies with ongoing clinical trial populations.

PI3K Isoform Selectivity and Safety Differentiation

Bosmolisib's selectivity profile—sparing PI3Kα while inhibiting PI3Kδ, PI3Kγ, and DNA-PK—offers a tool to dissect the contribution of specific PI3K isoforms to both efficacy and toxicity [2]. This is particularly valuable for research aimed at understanding the hyperglycemia and colitis associated with pan-PI3K and PI3Kδ-selective inhibitors, respectively.

Application
Selection Property
Validation Focus
Radiotherapy-immunomodulation combination studies
PI3Kγ and DNA-PK dual targeting
CD8+ T cell infiltration and DNA damage endpoints
DLBCL DNA repair pathway studies
DNA-PK inhibition prolongs γ-H2AX
DNA damage response and cell viability assays
T-cell malignancy translational research models
Treg reduction and CD8+ T cell expansion
Immune cell profiling in T-cell lymphoma models
PI3K isoform selectivity profiling
PI3Kα-sparing triple inhibition
Isoform-specific pathway-response dissection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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